molecular formula C21H14Br4N6O4 B11712103 N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

Cat. No.: B11712103
M. Wt: 734.0 g/mol
InChI Key: QZPPEZODEZNLLB-UHFFFAOYSA-N
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Description

N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentanedihydrazide backbone with two indole-derived moieties, each substituted with bromine atoms. The presence of these bromine atoms and the indole structure contributes to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

The synthesis of N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole structure is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole moiety is then brominated using bromine or a bromine-containing reagent to introduce bromine atoms at specific positions on the indole ring.

    Condensation with Pentanedihydrazide: The brominated indole is then condensed with pentanedihydrazide under controlled conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, given the biological activity of indole derivatives in antiviral, anticancer, and antimicrobial applications.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical products, including polymers and catalysts.

Mechanism of Action

The mechanism by which N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, and the presence of bromine atoms may enhance these interactions. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE can be compared with other similar compounds, such as:

    N’,N’-BIS[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE: This compound is similar but has fewer bromine atoms, which may affect its chemical reactivity and biological activity.

    N’,N’-BIS[(3Z)-5,7-DICHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE:

    N’,N’-BIS[(3Z)-5,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE: The presence of methyl groups instead of halogens can significantly alter the compound’s properties and applications.

These comparisons highlight the uniqueness of N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H14Br4N6O4

Molecular Weight

734.0 g/mol

IUPAC Name

N,N'-bis[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]pentanediamide

InChI

InChI=1S/C21H14Br4N6O4/c22-8-4-10-16(12(24)6-8)26-20(34)18(10)30-28-14(32)2-1-3-15(33)29-31-19-11-5-9(23)7-13(25)17(11)27-21(19)35/h4-7,26-27,34-35H,1-3H2

InChI Key

QZPPEZODEZNLLB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=C(N2)O)N=NC(=O)CCCC(=O)N=NC3=C(NC4=C3C=C(C=C4Br)Br)O)Br)Br

Origin of Product

United States

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